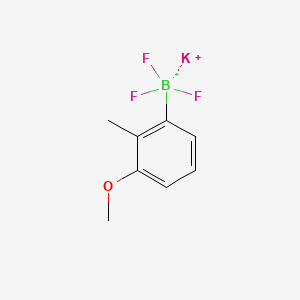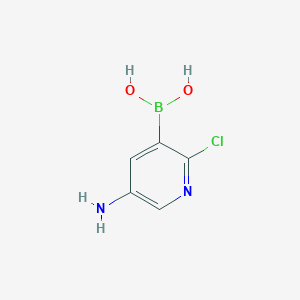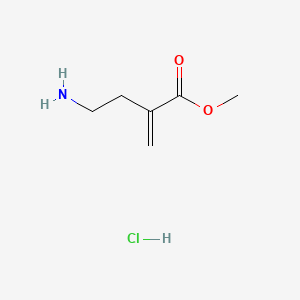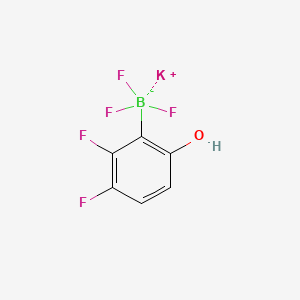
Potassium (2,3-difluoro-6-hydroxyphenyl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (2,3-difluoro-6-hydroxyphenyl)trifluoroborate is an organoboron compound that contains a trifluoroborate anion. This compound is part of a class of reagents known for their stability and versatility in organic synthesis, particularly in Suzuki–Miyaura coupling reactions . These reactions are widely used in the formation of carbon-carbon bonds, making this compound valuable in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium (2,3-difluoro-6-hydroxyphenyl)trifluoroborate typically involves the reaction of the corresponding boronic acid with potassium bifluoride (KHF2). This reaction is carried out under mild conditions and results in the formation of the trifluoroborate salt . The general reaction can be represented as follows:
R−B(OH)2+KHF2→R−BF3K+H2O
where ( R ) represents the 2,3-difluoro-6-hydroxyphenyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and reactors helps in maintaining consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Potassium (2,3-difluoro-6-hydroxyphenyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Coupling Reactions: It is widely used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: These are commonly used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) are often used to facilitate the reaction.
Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used as solvents in these reactions.
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Potassium (2,3-difluoro-6-hydroxyphenyl)trifluoroborate has several scientific research applications:
Biology: It can be used in the synthesis of biologically active molecules, aiding in the development of new drugs and therapeutic agents.
Medicine: The compound is valuable in medicinal chemistry for the synthesis of complex molecules with potential therapeutic benefits.
Mechanism of Action
The mechanism by which potassium (2,3-difluoro-6-hydroxyphenyl)trifluoroborate exerts its effects involves the formation of a boron-palladium complex during the Suzuki–Miyaura coupling reaction. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium catalyst. The palladium then facilitates the formation of a new carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
- Potassium 3-fluorophenyltrifluoroborate
- Potassium 2,6-dimethoxypyridine-3-trifluoroborate
Uniqueness
Potassium (2,3-difluoro-6-hydroxyphenyl)trifluoroborate is unique due to its specific functional groups, which provide distinct reactivity and stability compared to other trifluoroborate salts. Its difluoro and hydroxy substituents enhance its utility in various chemical reactions, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C6H3BF5KO |
|---|---|
Molecular Weight |
235.99 g/mol |
IUPAC Name |
potassium;(2,3-difluoro-6-hydroxyphenyl)-trifluoroboranuide |
InChI |
InChI=1S/C6H3BF5O.K/c8-3-1-2-4(13)5(6(3)9)7(10,11)12;/h1-2,13H;/q-1;+1 |
InChI Key |
ZRCKVZZNAZNNAV-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=C(C=CC(=C1F)F)O)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


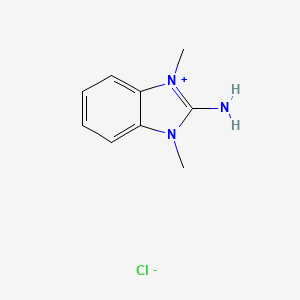
![[3-(3-Hydroxyoxetan-3-yl)phenyl]boronic acid](/img/structure/B13470266.png)
![1-{Octahydropyrano[3,2-c]pyran-2-yl}methanamine hydrochloride](/img/structure/B13470273.png)
![1-{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride](/img/structure/B13470279.png)
![rac-(1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B13470281.png)
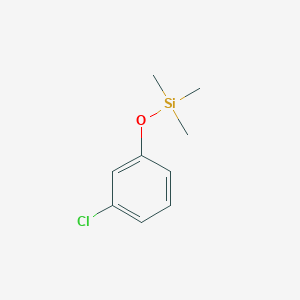
![7-Methanesulfonyl-2,7-diazaspiro[3.5]nonane hydrochloride](/img/structure/B13470283.png)
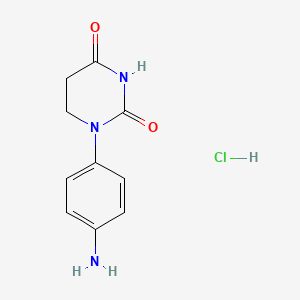
![1-methyl-5-[(2R)-pyrrolidin-2-yl]-1H-imidazole dihydrochloride](/img/structure/B13470299.png)
![1-(3,4-Dichlorophenyl)bicyclo[2.1.1]hexan-2-amine hydrochloride](/img/structure/B13470302.png)
